Diacetylsupinine

Description

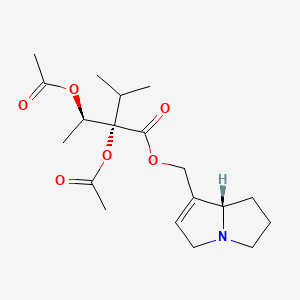

Diacetylsupinine is a synthetic organic compound belonging to the class of diphenylamine derivatives. The acetylated side chains in this compound likely influence its stability, bioavailability, and receptor-binding affinity compared to non-acetylated counterparts. Further studies are required to elucidate its exact mechanisms and applications.

Properties

CAS No. |

78472-05-6 |

|---|---|

Molecular Formula |

C19H29NO6 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-acetyloxy-2-[(1R)-1-acetyloxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C19H29NO6/c1-12(2)19(26-15(5)22,13(3)25-14(4)21)18(23)24-11-16-8-10-20-9-6-7-17(16)20/h8,12-13,17H,6-7,9-11H2,1-5H3/t13-,17+,19+/m1/s1 |

InChI Key |

POAXFJFSZNEOSZ-FMEYXAORSA-N |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1CCC2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetylsupinine typically involves the acetylation of supinine. The reaction is carried out by treating supinine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diacetylsupinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for halide substitution.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diacetylsupinine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diacetylsupinine shares a diphenylamine backbone with several pharmacologically active compounds. Below is a comparative analysis based on structural and functional characteristics:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Divergence : Unlike thyroxine and triiodothyronine, which feature diphenyl ether cores and iodine substituents, this compound lacks halogenation but incorporates acetylated amines. This modification may reduce oxidative degradation compared to iodine-containing analogs .

Receptor Specificity: While tofenamic acid targets cyclooxygenase (COX) enzymes, this compound’s uncharacterized activity might align with thyroid hormone receptors or novel pathways due to its diphenylamine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.